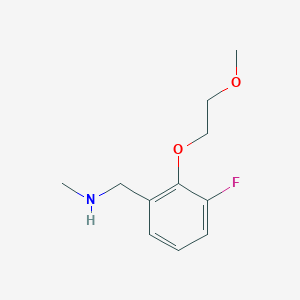
1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine
Description
1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine is a chemical compound with the molecular formula C11H16FNO2. It is characterized by the presence of a fluoro-substituted phenyl ring and a methoxyethoxy group, which contribute to its unique chemical properties. This compound is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry.
Properties
IUPAC Name |
1-[3-fluoro-2-(2-methoxyethoxy)phenyl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO2/c1-13-8-9-4-3-5-10(12)11(9)15-7-6-14-2/h3-5,13H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGIZLNMYFPFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)F)OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-methoxyethanol.
Reaction Conditions: The initial step involves the reaction of 3-fluoroaniline with 2-methoxyethanol under acidic conditions to form an intermediate. This intermediate is then subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthetic route described above can be scaled up for larger-scale production if necessary.
Chemical Reactions Analysis
1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The fluoro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine has several scientific research applications:
Pharmaceutical Research: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Researchers use this compound to investigate its effects on biological systems, including its potential as a ligand for specific receptors or enzymes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluoro-substituted phenyl ring and the methoxyethoxy group contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing downstream signaling pathways. Detailed studies on its mechanism of action are ongoing, with researchers aiming to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
1-(3-Fluoro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine can be compared with other similar compounds, such as:
1-(3-Fluorophenyl)-N-methylmethanamine: This compound lacks the methoxyethoxy group, resulting in different chemical properties and biological activities.
1-(2-Methoxyethoxy)phenyl)-N-methylmethanamine:
1-(3-Chloro-2-(2-methoxyethoxy)phenyl)-N-methylmethanamine: The presence of a chloro group instead of a fluoro group leads to variations in chemical behavior and biological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


